molecular formula C19H21Cl2N5O2 B10996151 4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide

4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide

Cat. No.: B10996151
M. Wt: 422.3 g/mol
InChI Key: KOUBRGWYFJHAHQ-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and cellular processes.

    Medicine: It is being explored for its potential therapeutic effects, including its role as an enzyme inhibitor.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compared to other piperazine derivatives, 4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide stands out due to its unique structure and potential applications. Similar compounds include:

These compounds share the piperazine core but differ in their specific functional groups and applications, highlighting the versatility and potential of piperazine derivatives in various fields.

Properties

Molecular Formula

C19H21Cl2N5O2

Molecular Weight

422.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H21Cl2N5O2/c20-16-5-4-15(11-17(16)21)25-7-9-26(10-8-25)19(28)24-13-18(27)23-12-14-3-1-2-6-22-14/h1-6,11H,7-10,12-13H2,(H,23,27)(H,24,28)

InChI Key

KOUBRGWYFJHAHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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